
Trimethyl benzene-1,2,3-trisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl benzene-1,2,3-trisulfonate is an organic compound characterized by a benzene ring substituted with three methyl groups and three sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl benzene-1,2,3-trisulfonate typically involves the sulfonation of 1,2,3-trimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions: Trimethyl benzene-1,2,3-trisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the methyl or sulfonate positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.
科学研究应用
Trimethyl benzene-1,2,3-trisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research explores its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of trimethyl benzene-1,2,3-trisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
相似化合物的比较
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: Known for its symmetrical structure and different chemical properties.
Benzene-1,2,4-trisulfonate: A similar compound with sulfonate groups at different positions on the benzene ring.
Uniqueness: Trimethyl benzene-1,2,3-trisulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
属性
CAS 编号 |
142086-53-1 |
|---|---|
分子式 |
C9H12O9S3 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
trimethyl benzene-1,2,3-trisulfonate |
InChI |
InChI=1S/C9H12O9S3/c1-16-19(10,11)7-5-4-6-8(20(12,13)17-2)9(7)21(14,15)18-3/h4-6H,1-3H3 |
InChI 键 |
JHPMVAMSLQHBCM-UHFFFAOYSA-N |
规范 SMILES |
COS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)OC)S(=O)(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


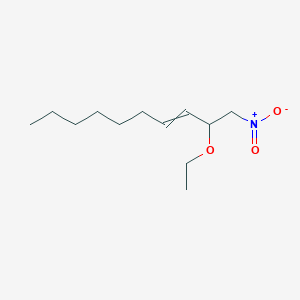
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
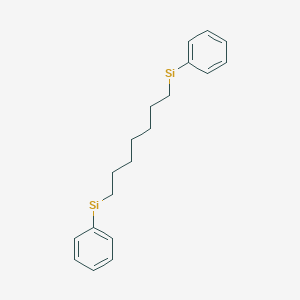
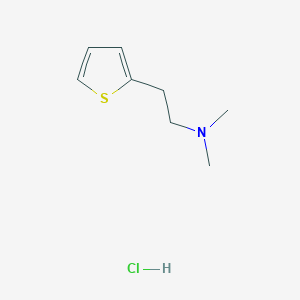
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
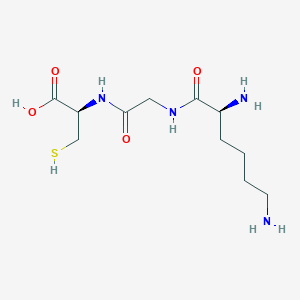
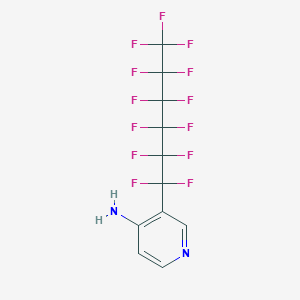
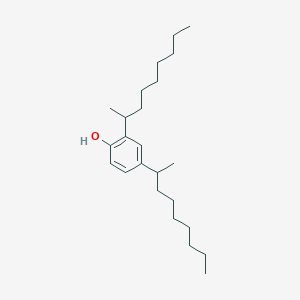

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
